1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

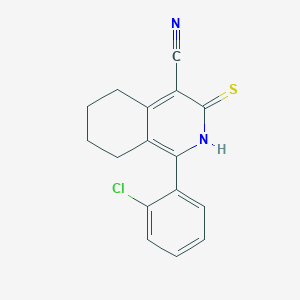

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring a tetrahydroisoquinoline core substituted with a sulfanyl (-SH) group, a nitrile (-CN) group, and a 2-chlorophenyl ring. The 2-chlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the sulfanyl and nitrile groups contribute to reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-4-3-7-12(14)15-11-6-2-1-5-10(11)13(9-18)16(20)19-15/h3-4,7-8H,1-2,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCZQXMXMILRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Scaffold: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

Addition of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction using thiol reagents.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- Structural Difference : The chlorine atom is positioned at the meta (3rd) position of the phenyl ring instead of the ortho (2nd) position.

- Key Data :

- However, its discontinued commercial status suggests challenges in synthesis or stability .

1-(3,5-Dimethylpyrazol-1-yl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- Structural Difference : A 3,5-dimethylpyrazolyl group replaces the 2-chlorophenyl ring.

- Key Data: Synthesized via refluxing thione derivatives with acetylacetone in ethanol, yielding precursors for further heterocyclic modifications .

- Implications : The pyrazolyl group introduces additional hydrogen-bonding sites and aromaticity, which may enhance interactions with biological targets such as enzymes or nucleic acids. Its utility as a precursor highlights its versatility in medicinal chemistry .

1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- Structural Difference : A 2-phenylethyl chain replaces the 2-chlorophenyl group.

- Key Data :

- Implications : The phenylethyl substituent increases molecular weight and hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. The CCS data suggest compact conformations in gas-phase studies, relevant for mass spectrometry-based analyses .

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Structural Difference: A tetrahydroquinoline core replaces the tetrahydroisoquinoline scaffold, with additional fluorine substitution.

- Key Data :

- Implications: The tetrahydroquinoline core and fluorine atom may enhance metabolic stability and electronic properties, making this analog suitable for fluorophore or drug design applications .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CCS (Ų) [M+H]+ |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₂ClN₂S | 299.8 | 2-Chlorophenyl | N/A |

| 3-Chlorophenyl Analog | C₁₆H₁₃ClN₂S | 300.8 | 3-Chlorophenyl | N/A |

| 2-Phenylethyl Analog | C₁₈H₁₈N₂S | 294.4 | 2-Phenylethyl | 167.1 |

| Tetrahydroquinoline Derivative | C₂₃H₁₈ClFN₂S | 432.9 | 2-Chloro-6-fluorophenyl | N/A |

Biological Activity

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, including its anticancer, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a tetrahydroisoquinoline core with a chlorophenyl group and a sulfanyl substituent that are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

Anticancer Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant anticancer properties. For instance, certain analogs have shown potent cytotoxic effects against various cancer cell lines. In particular:

- Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer).

- IC50 Values : Some derivatives have shown IC50 values as low as 0.155 µM against A549 cells and 0.170 µM against MCF7 cells, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of THIQ compounds has been explored extensively. Studies indicate:

- Bacterial Strains Tested : Moderate to strong activity against Salmonella typhi and Bacillus subtilis.

- Mechanism : The presence of the sulfanyl group enhances interaction with bacterial enzymes, leading to increased antibacterial activity .

Enzyme Inhibition

THIQ derivatives have also been investigated for their enzyme inhibitory properties:

- Enzymes Targeted : Acetylcholinesterase and urease.

- Inhibition Potency : Some compounds displayed strong inhibitory effects on urease, which is relevant in treating urinary infections .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Mechanism Study :

- Antimicrobial Testing :

Structure-Activity Relationship (SAR)

The structural modifications of THIQ compounds significantly influence their biological activities. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chlorophenyl | Enhances anticancer potency |

| Sulfanyl | Increases enzyme inhibition |

| Carbonitrile | Contributes to overall stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.